![molecular formula C14H26N2O2 B3019869 tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1369133-31-2](/img/structure/B3019869.png)
tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate
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Overview
Description
The compound tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate is a derivative of the 1,4-benzodiazepine class, which is a well-known class of compounds with a variety of pharmacological activities, including anxiolytic, anticonvulsant, hypnotic, and muscle relaxant properties. The tert-butyl group attached to the benzodiazepine structure indicates a modification that could potentially affect the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of this compound derivatives has been reported through various methods. For instance, an enantiospecific synthesis of a related compound, methyl (S)-7-tert-butoxycarbonyl-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate, was achieved using an intermolecular displacement of an activated aryl fluoride by L-aspartic acid β-methyl ester without racemization . Another synthesis method for a dipeptide mimetic, which is structurally similar to this compound, involved regioselective functionalization of the N1 and N5 ring nitrogens and the C3 amino group . These methods highlight the versatility and complexity of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of this compound has not been directly reported, but related compounds have been characterized using various analytical techniques. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by FT-NMR, FT-IR, and single-crystal X-ray diffraction, indicating an orthorhombic lattice with specific unit cell parameters and intermolecular interactions . These techniques are essential for confirming the molecular structure and understanding the compound's crystalline form.
Chemical Reactions Analysis
The tert-butyl group in benzodiazepine derivatives is often used as a protective group that can be removed or modified through chemical reactions. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination, where the tert-butyl group remained intact . In another study, the synthesis of a potential SPECT imaging agent utilized a stannylation followed by iododestannylation, demonstrating the chemical reactivity of the tert-butyl benzodiazepine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the crystal structure and thermal analysis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provided insights into its stability and arrangement in the solid state . The synthesis of related compounds often involves careful consideration of reaction conditions to maintain the integrity of the tert-butyl group and the overall molecular framework .
properties
IUPAC Name |
tert-butyl 1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]diazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h11-12,15H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQAUZRRQQJTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2CCCCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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